3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 2H-indazole substituent. Its molecular formula is C₁₆H₂₀N₄O₄, with a molecular weight of 332.36 g/mol (derived from structural analogs in ). This compound is structurally related to intermediates used in peptide synthesis and protease inhibitors, particularly in anticancer research ().
Properties
IUPAC Name |
3-(2H-indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)16-12(13(19)20)8-11-9-6-4-5-7-10(9)17-18-11/h4-7,12H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBPMZSKZKCQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=NN1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of Indazole Ring: The indazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of Propanoic Acid Moiety: The propanoic acid moiety can be introduced via a nucleophilic substitution reaction using a suitable halogenated propanoic acid derivative.
Protection with Tert-Butyl Carbamate: The final step involves the protection of the amino group with tert-butyl carbamate using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The propanoic acid moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized indazole derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted propanoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with indazole structures often exhibit significant anticancer properties. For instance, derivatives of indazole have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The specific compound 3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has demonstrated cytotoxic effects in vitro, suggesting its potential as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies have shown that similar indazole derivatives can modulate signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Neuropharmacology
Cognitive Enhancements
Indazole derivatives have been explored for their neuroprotective effects and potential to enhance cognitive function. Preliminary studies suggest that this compound may improve memory retention and learning abilities in animal models, possibly through modulation of neurotransmitter systems like serotonin and dopamine .
Case Studies
In a controlled study involving rodents, administration of the compound resulted in improved performance in memory tasks compared to the control group. These findings point towards its potential utility in treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's .
Anti-inflammatory Properties
Inflammation Modulation
The compound also exhibits anti-inflammatory properties, which are critical in the treatment of various inflammatory diseases. Research has shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting its role as a therapeutic agent in conditions like rheumatoid arthritis and inflammatory bowel disease .
Clinical Implications
Clinical trials are needed to evaluate the efficacy and safety profile of this compound in human subjects suffering from chronic inflammatory conditions. The preliminary results from animal studies indicate a promising avenue for further investigation .
Drug Development Potential
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic properties of this compound is essential for its development as a therapeutic agent. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics are necessary to optimize formulations for clinical use .
Formulation Strategies
Innovative formulation strategies such as nanoparticle encapsulation or liposomal delivery systems could enhance the bioavailability of this compound, thereby improving its therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of 3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity. The propanoic acid moiety may enhance the compound’s binding affinity and specificity towards its targets. The tert-butyl carbamate group provides stability and protection to the molecule, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs, focusing on substituents, stereochemistry, and biological relevance.
Substituent Variations on the Propanoic Acid Backbone
- Boc-Protected vs. Unprotected Amino Acids: The Boc group in the target compound distinguishes it from unprotected analogs like (S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid (CAS 53538-54-8, ). However, the unprotected form may exhibit stronger hydrogen-bonding interactions in biological systems.
- Indazole vs. Indole/Other Aromatic Groups: Replacing indazole with 1H-indole (e.g., in 3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, CAS 47355-10-2, ) alters electronic properties.
Stereochemical and Functional Group Comparisons
- Stereoisomers in Inhibitor Design: describes enantiomeric inhibitors synthesized from (R)- and (S) -2-[(tert-butoxycarbonyl)amino]-3-(4-iodophenyl)propanoic acid. The target compound’s stereochemistry (unreported in evidence) could similarly influence activity; for example, (S) -configured analogs often show higher protease inhibition due to optimal spatial alignment ().
Carboxylic Acid vs. Ester/Amide Derivatives :
Unlike Boc-D-Cys(Trt)-OH (), which features a trityl-protected thiol, the target compound’s free carboxylic acid group enhances solubility in aqueous media (pH-dependent ionization). This contrasts with esterified analogs (e.g., Boc-Tyr(Et)-OH , ), where ethoxy groups reduce polarity and delay metabolic clearance.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Activity
Biological Activity
The compound 3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a derivative of indazole that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves a multi-step process that may include the carbamoylation of indazoles. Recent studies have reported a transition metal-free method for the C3-carbamoylation of 2H-indazoles using visible light-induced oxidative decarboxylation. This method allows for late-stage modifications of existing drugs, enhancing their therapeutic profiles while maintaining mild reaction conditions .
Antitumor Activity
Research indicates that compounds derived from indazole structures exhibit significant antitumor activity. For instance, new indazol-pyrimidine derivatives have shown promise as selective anticancer agents, suggesting that modifications to the indazole core can enhance biological efficacy . The specific compound may similarly exhibit cytotoxic effects against various cancer cell lines.
The biological activity of this compound is likely mediated through multiple mechanisms, including:
- Inhibition of Cell Proliferation : Indazole derivatives have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Specific Pathways : These compounds may target signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt and MAPK pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of related indazole compounds:
- Antitumor Efficacy : A study demonstrated that indazole derivatives could inhibit tumor growth in vivo, with significant reductions in tumor size observed in treated animal models compared to controls .
- Mechanistic Insights : Another research effort focused on the molecular mechanisms by which indazole derivatives induce apoptosis in cancer cells, highlighting the role of oxidative stress and mitochondrial dysfunction as key factors in their anticancer activity .
Data Table: Summary of Biological Activities
Q & A
Q. Basic Characterization
- 1H/13C NMR : Confirm the presence of indazole protons (δ 7.2–8.5 ppm) and Boc-group tert-butyl signals (δ 1.4 ppm) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1705 cm⁻¹) and NH vibrations (~3274 cm⁻¹) .
- Elemental analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N ratios .
Advanced Analysis - High-resolution mass spectrometry (HRMS) : Resolve isotopic patterns to confirm molecular formula (e.g., [M+H]+ for C17H20N3O4) .
- X-ray crystallography : Resolve stereochemical ambiguity in the indazole-amino acid linkage .
What strategies can mitigate solubility challenges during peptide coupling reactions involving this Boc-protected amino acid?
Q. Basic Solutions
- Solvent selection : Use DMF or DMSO for improved solubility of hydrophobic indazole groups during solid-phase peptide synthesis .
- Coupling agents : Optimize HATU/DIPEA ratios (1:2 molar) to enhance activation efficiency .
Advanced Approaches - Protecting group alternatives : Replace Boc with Fmoc for better solubility in polar solvents, though this requires post-synthesis deprotection .
- Microwave-assisted synthesis : Reduce reaction times and improve solubility through controlled heating (50–80°C) .
How can researchers design experiments to evaluate the biological activity of peptides incorporating this compound?
Q. Basic Screening
- Enzyme inhibition assays : Test against kinases (e.g., JAK2) using fluorescence polarization, given indazole’s role in ATP-binding pocket interactions .
- Cellular uptake studies : Label peptides with FITC and quantify intracellular fluorescence via flow cytometry .
Advanced Design - Structure-activity relationship (SAR) : Synthesize analogs with substituents at the indazole 5-position (e.g., Cl, NO2) to probe steric/electronic effects .
- Molecular docking : Model interactions with target proteins (e.g., PD-L1) using AutoDock Vina to prioritize analogs for synthesis .
What analytical approaches resolve discrepancies in spectral data during structural elucidation?
Q. Basic Troubleshooting
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the indazole region (e.g., NOESY to confirm spatial proximity of NH and aromatic protons) .
- Isotopic labeling : Introduce deuterated solvents to simplify splitting patterns in crowded spectra .
Advanced Techniques - Dynamic NMR (DNMR) : Detect rotameric forms of the Boc group by variable-temperature experiments (e.g., coalescence at 298–323 K) .
- Computational modeling : Compare experimental IR stretches with DFT-calculated vibrational modes (e.g., Gaussian 16 at B3LYP/6-31G* level) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
